N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide
CAS No.: 2203952-44-5
Cat. No.: VC2899509
Molecular Formula: C21H18N2O2
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide - 2203952-44-5](/images/structure/VC2899509.png)
Specification
CAS No. | 2203952-44-5 |
---|---|
Molecular Formula | C21H18N2O2 |
Molecular Weight | 330.4 g/mol |
IUPAC Name | N-[4-(2-acetamidophenyl)phenyl]benzamide |
Standard InChI | InChI=1S/C21H18N2O2/c1-15(24)22-20-10-6-5-9-19(20)16-11-13-18(14-12-16)23-21(25)17-7-3-2-4-8-17/h2-14H,1H3,(H,22,24)(H,23,25) |
Standard InChI Key | CSUHRSQCJSBLTI-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=CC=C1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES | CC(=O)NC1=CC=CC=C1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Chemical Properties
N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide contains several key structural components that define its chemical behavior. The compound features a biphenyl scaffold (two connected phenyl rings) with an acetamido group (-NHCOCH3) at the 2' position of one phenyl ring and a benzamide group (-NHCO-Ph) attached to the 4-position of the other phenyl ring. This arrangement creates a molecule with multiple aromatic rings and two amide functional groups.
The presence of these functional groups contributes to the compound's physical and chemical properties:
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The biphenyl core provides structural rigidity and hydrophobicity
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The acetamido group serves as a hydrogen bond donor and acceptor
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The benzamide moiety offers additional hydrogen bonding capabilities
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The multiple aromatic rings enable π-π stacking interactions with biological targets
These structural features collectively influence the compound's solubility, stability, and potential for interaction with biological systems. The presence of amide bonds suggests moderate water solubility compared to purely aromatic compounds, while still maintaining sufficient lipophilicity for potential membrane permeation.
Synthesis Methodologies
The synthesis of N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide would likely follow established procedures for creating similar N-substituted benzamides. Based on synthetic approaches for related compounds, several methods can be proposed:
Acylation Reaction Approach
Similar to the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide described in the literature, N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide could be synthesized through an acylation reaction . This would involve:
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Formation of benzoyl chloride (the activated form of benzoic acid)
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Reaction with the appropriate biphenyl amine derivative
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Purification of the resulting amide product
The specific reaction conditions would require optimization based on the reactivity and stability of the starting materials.
Solid-Phase Synthesis
Another potential approach draws from the methods used for N-biaryl amides described in the literature . This would involve:
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Immobilization of a suitable precursor on a resin support
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Sequential addition and coupling of the required building blocks
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Cleavage from the resin and purification to yield the final product
This solid-phase approach offers advantages in terms of reaction efficiency and purification simplicity.
Spectroscopic Characterization
The structural confirmation of N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide would typically involve several complementary analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on characterization data for similar compounds, the expected 1H NMR signals would include:
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Aromatic protons from the three phenyl rings (δ 7.0-8.0 ppm)
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NH protons from the amide groups (δ 8.0-10.0 ppm)
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Methyl protons from the acetamido group (δ 2.0-2.5 ppm)
The 13C NMR would show characteristic signals for:
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Carbonyl carbons of the amide groups (δ 165-175 ppm)
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Aromatic carbons (δ 120-145 ppm)
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Methyl carbon of the acetamide group (δ 20-25 ppm)
Infrared (IR) Spectroscopy
Key IR absorption bands would include:
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N-H stretching (3300-3500 cm-1)
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C=O stretching of amide groups (1640-1690 cm-1)
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C-N stretching (1400-1430 cm-1)
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Aromatic C=C stretching (1450-1600 cm-1)
Mass Spectrometry
Mass spectrometric analysis would confirm the molecular weight and fragmentation pattern, with the molecular ion peak corresponding to the calculated molecular weight of the compound.
Comparison with Structurally Related Compounds
To better understand the potential properties of N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide, a comparison with structurally related compounds is valuable. The table below presents key similarities and differences:
This comparative analysis highlights both the shared structural elements that may confer similar activities and the unique features of N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide that could result in distinct biological properties.
Structure-Activity Relationship Considerations
Understanding the structure-activity relationships (SAR) of N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide requires careful consideration of its constituent parts and how they might influence biological activity.
Biphenyl Core
The biphenyl scaffold serves as a rigid, hydrophobic backbone that can:
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Promote binding to hydrophobic pockets in target proteins
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Provide a specific spatial arrangement of functional groups
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Enable π-π stacking interactions with aromatic amino acid residues in proteins
Amide Functional Groups
The presence of two amide groups in N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide is particularly significant for potential biological interactions:
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The amide bonds can form hydrogen bonds with protein targets, enhancing binding affinity
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They contribute to the compound's water solubility, improving bioavailability
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They provide conformational constraints that can influence the molecule's three-dimensional structure
Studies on N-biaryl amides have demonstrated that the position and nature of substituents on the aromatic rings can dramatically affect their biological activities . The 2'-acetamido group may interact with specific binding sites in target proteins, potentially conferring selectivity for certain biological targets.
Future Research Directions
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Synthesis and comprehensive characterization of the compound using advanced spectroscopic techniques
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Evaluation of antimicrobial activity against a panel of bacterial and fungal pathogens
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Investigation of anti-inflammatory properties, particularly focusing on cytokine modulation
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Assessment of interaction with ion channels, especially sodium channels
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Molecular modeling studies to predict binding modes with potential biological targets
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Structure-activity relationship studies through the synthesis of analogs with modifications at key positions
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Evaluation of pharmacokinetic properties to assess drug-likeness and bioavailability
These research directions would provide valuable insights into the potential utility of N-(2'-acetamido-[1,1'-biphenyl]-4-yl)benzamide as a lead compound for drug development or as a tool for studying biological processes.
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